1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine
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Overview
Description
1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methyl group, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.
Formation of the Piperidine Ring: This often involves the hydrogenation of pyridine derivatives.
Formation of the Pyridine Ring with Trifluoromethyl Group:
Assembly of the Final Compound: The individual ring systems are then linked through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine: shares similarities with other piperazine and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of these three distinct ring systems, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O2/c1-23-9-11-25(12-10-23)17(26)24-7-5-14(6-8-24)13-27-16-4-2-3-15(22-16)18(19,20)21/h2-4,14H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVHZMNVGXPDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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